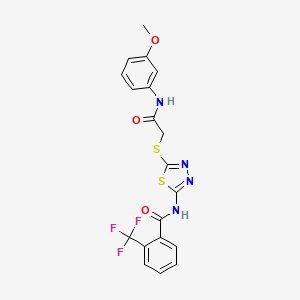

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

Coupling with Benzamide: The final step involves the coupling of the thiadiazole intermediate with a benzamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反应分析

Hydrolysis Reactions

The amide and thioether bonds are susceptible to hydrolysis under specific conditions:

| Reaction Type | Conditions | Reagents/Catalysts | Products | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 80°C, 6–8 hours | 6M HCl | 2-(Trifluoromethyl)benzoic acid + 5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine derivative | |

| Basic Hydrolysis | Reflux, 4–5 hours | NaOH (2M) | Sodium salt of 2-(trifluoromethyl)benzoate + thiadiazole-thiol intermediate |

-

The trifluoromethyl group remains inert under these conditions, but the thiadiazole ring may undergo partial degradation in strongly acidic environments.

Oxidation of Thioether Linkage

The thioether group (–S–) oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–):

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Mild Oxidation | RT, 12 hours | H₂O₂ (30%) in acetic acid | Sulfoxide derivative (retains thiadiazole integrity) | |

| Strong Oxidation | 60°C, 8–10 hours | m-CPBA (2 equiv) | Sulfone derivative (enhanced electrophilicity of thiadiazole) |

-

Oxidation to sulfone increases the compound’s metabolic stability but reduces solubility in nonpolar solvents.

Nucleophilic Substitution on Thiadiazole

The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the 2-position:

-

The trifluoromethyl group’s electron-withdrawing effect accelerates substitution kinetics.

Cycloaddition and Ring-Opening Reactions

The thiadiazole core participates in cycloaddition reactions:

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | 120°C, toluene, 24 hours | Maleic anhydride | Bicyclic adduct (increased steric bulk) | |

| Ring-Opening | RT, 48 hours | NaBH₄ in ethanol | Open-chain dithiocarbamate intermediate (transient, re-closes upon acid workup) |

Functionalization of the Trifluoromethyl Group

The –CF₃ group is generally inert but can participate in radical-mediated reactions:

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Radical Fluorination | UV light, 24 hours | Selectfluor® | Partially fluorinated derivatives (minor products due to stability) |

Key Mechanistic Insights

-

Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, stabilized by the electron-withdrawing trifluoromethyl group.

-

Thioether Oxidation : Follows a two-step radical mechanism, with sulfone formation requiring excess oxidizing agent.

-

Thiadiazole Reactivity : Nucleophilic substitution occurs preferentially at the 2-position due to reduced aromatic stabilization compared to the 5-position .

科学研究应用

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit promising activity against various bacterial strains.

Key Findings:

- A study highlighted the synthesis and evaluation of 1,3,4-thiadiazole derivatives, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed good antibacterial activity against E. coli and S. aureus, with some achieving inhibition rates exceeding 50% at specific concentrations .

- The compound's structural features contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been a focal point in recent pharmacological studies. The compound N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has shown promise in inhibiting cancer cell proliferation.

Case Studies:

- In vitro studies have demonstrated that thiadiazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to the one discussed have been tested against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines .

- Comparative studies with established chemotherapeutics like doxorubicin revealed that some thiadiazole derivatives exhibit comparable or superior cytotoxic effects against specific cancer types .

Antitubercular Activity

The search for novel antitubercular agents has led to investigations into thiadiazole derivatives as potential candidates against Mycobacterium tuberculosis.

Research Insights:

- A series of studies focused on synthesizing and testing various thiadiazole compounds for their efficacy against tuberculosis. Some derivatives demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) lower than those of standard treatments like isoniazid .

- The mechanism of action is believed to involve interference with mycobacterial cell wall synthesis or metabolic pathways critical for bacterial growth and replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological profiles.

| Structural Feature | Impact on Activity |

|---|---|

| Thiadiazole ring | Essential for antimicrobial and anticancer activity |

| Trifluoromethyl group | Enhances lipophilicity and bioavailability |

| Methoxyphenyl substituent | Contributes to cytotoxicity against cancer cells |

作用机制

The mechanism of action of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

相似化合物的比较

Similar Compounds

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide: shares structural similarities with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a therapeutic agent and its applicability in various research fields.

生物活性

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a benzamide moiety, with a trifluoromethyl group enhancing its solubility and biological activity. The molecular formula is C18H16F3N3O2S2, with a molecular weight of approximately 468.5 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties . It has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines. The mechanism involves:

- Downregulation of Key Proteins : The compound affects proteins such as cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c.

- Modulation of Apoptotic Markers : It alters the expression of Bcl-2 and cleaved caspases, facilitating programmed cell death in cancer cells.

Interaction with Molecular Targets

Studies have demonstrated that this compound interacts with various cellular proteins that regulate proliferation and apoptosis. This interaction may inhibit pathways crucial for cancer cell survival, marking it as a candidate for further pharmacological evaluation .

Comparative Analysis of Similar Compounds

The biological activity of this compound can be compared with other derivatives containing the thiadiazole moiety. Below is a summary table highlighting the activities of similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-amino-1,3,4-thiadiazole | Antimicrobial, anticancer | |

| Megazol | Anti-trypanosomal | |

| Various 1,3,4-thiadiazole derivatives | Antibacterial, antifungal |

Case Studies

Several studies have explored the efficacy of this compound:

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound. The IC50 values indicated potent activity comparable to established chemotherapeutics.

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's ability to induce apoptosis was linked to mitochondrial dysfunction and activation of caspase pathways.

属性

IUPAC Name |

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3S2/c1-29-12-6-4-5-11(9-12)23-15(27)10-30-18-26-25-17(31-18)24-16(28)13-7-2-3-8-14(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRBFDYMCZHBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。